molecular formula C22H23N3O5S B3312296 N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 946305-64-2

N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B3312296
CAS No.: 946305-64-2
M. Wt: 441.5 g/mol
InChI Key: HGFGMLVBGZQVNW-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 3,5-dimethoxybenzamide group at position 2 and a carbamoylmethyl linker at position 4, connected to a 2-ethoxyphenyl moiety. While direct biological data for this compound are absent in the provided evidence, structural analogs suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic scaffolds .

Properties

IUPAC Name

N-[4-[2-(2-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-4-30-19-8-6-5-7-18(19)24-20(26)11-15-13-31-22(23-15)25-21(27)14-9-16(28-2)12-17(10-14)29-3/h5-10,12-13H,4,11H2,1-3H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFGMLVBGZQVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions .

This can be achieved by reacting the thiazole intermediate with 2-ethoxyphenyl isocyanate under mild conditions .

Finally, the benzamide moiety is introduced through an amidation reaction. This involves the reaction of the intermediate with 3,5-dimethoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and automated systems for the subsequent steps to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrobenzamides, halobenzamides

Scientific Research Applications

N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The benzamide moiety can form hydrogen bonds with target proteins, enhancing binding affinity. The ethoxyphenyl group can contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Substituent Variation on the Phenyl Ring: Fluorine vs. Ethoxy

Compound BF38380 (N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, CAS 941898-87-9) shares the thiazole core and carbamoylmethyl linkage but substitutes the 2-ethoxyphenyl group with a 3-fluorophenyl moiety. Key differences include:

  • Electronic Effects : The electron-withdrawing fluorine atom may reduce electron density in the phenyl ring compared to the electron-donating ethoxy group, altering interactions with hydrophobic pockets or hydrogen-bonding residues in target proteins.

Table 1: Substituent Comparison

Feature Target Compound BF38380
Phenyl Substituent 2-Ethoxy 3-Fluoro
Molecular Formula Not explicitly provided C₂₀H₁₈FN₃O₄S
Molecular Weight Not provided 415.438
Key Functional Groups Ethoxy (electron-donating) Fluoro (electron-withdrawing)

Core Heterocycle and Structural Complexity: Thiazole vs. Triazole

Compound BB02651 (CAS 309969-07-1) replaces the thiazole with a 1,2,4-triazole ring and introduces a sulfanyl group and additional dimethoxyphenyl substituents. Notable distinctions include:

  • Molecular Weight and Solubility : With a molecular weight of 570.64 (C₂₅H₂₆N₆O₆S₂), BB02651 is significantly larger, which may reduce solubility and membrane permeability compared to the simpler thiazole-based target compound .

Table 2: Heterocyclic Core Comparison

Feature Target Compound BB02651
Core Structure Thiazole 1,2,4-Triazole
Additional Groups None Sulfanyl, triazolylmethyl
Molecular Weight Not provided 570.64

Related Heterocyclic Systems: Thiadiazoles and Oxadiazoles

and highlight 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives, which share bioisosteric relationships with thiazoles. For example:

  • Thiadiazoles (e.g., (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine) are planar and exhibit fungicidal/insecticidal activities due to strong hydrogen-bonding interactions .
  • Oxadiazoles (e.g., compounds 5f–5i in ) demonstrate varied substituent effects on IR and NMR spectra, suggesting tunable electronic properties for drug design .

Table 3: Heterocyclic Bioisosteres

Heterocycle Key Features Biological Relevance
Thiazole (Target) Moderate electron density, versatile Antimicrobial, kinase inhibition
Thiadiazole High planarity, strong H-bonding Insecticidal, fungicidal
Oxadiazole Electron-deficient, metabolic stability Anticancer, anti-inflammatory

Biological Activity

N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thiazole ring , which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, along with methoxy groups that enhance its solubility and biological activity. The presence of the ethoxyphenyl group contributes to its interaction with various biological targets.

Chemical Structure

ComponentDescription
Thiazole RingContains sulfur and nitrogen, crucial for biological interactions
Ethoxyphenyl GroupEnhances solubility and potential receptor binding
Methoxy GroupsImprove pharmacokinetic properties

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole moiety plays a significant role in these interactions, modulating the activity of various biological pathways.

Biological Activities

Preliminary studies suggest that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing thiazole rings have shown significant antimicrobial effects against various pathogens.
  • Anticancer Properties : The compound has been evaluated for its potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Thiazole derivatives are known for their anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that thiazole-based compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Evaluation : Research conducted by Sivaramkumar et al. highlighted the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that modifications in the substituents on the thiazole ring could enhance antibacterial activity .
  • Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory properties revealed that compounds with thiazole structures could inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities observed in related thiazole compounds:

Compound NameBiological ActivityMechanism
Thiazole Derivative AAnticancerInduces apoptosis
Thiazole Derivative BAntimicrobialDisrupts bacterial cell wall
Thiazole Derivative CAnti-inflammatoryInhibits cytokine release

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

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